Cas no 352518-80-0 ((Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide)
![(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide structure](https://ja.kuujia.com/scimg/cas/352518-80-0x500.png)
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide 化学的及び物理的性質
名前と識別子
-
- (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide
- N-nervonoyl-D-erythro-sphinganine
- 15-Tetracosenamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (15Z)-
- N-[(15Z)-tetracosenoyl]sphinganine
- N-nervonoyldihydrosphingosine
- N-(15Z-tetracosenoyl)-sphinganine
- LMSP02020011
- N-(tetracos-15cis-enoyl)sphinganine
- N-nervonyl-sphinganine
- Cer(d18:0/24:1(15Z))
- 352518-80-0
- G91369
- C24:1 Dihydroceramide (d18:0/24:1(15Z)), N-nervonoyl-D-erythro-sphinganine, powder
- Q27144439
- N-nervonoylsphinganine
- N-15Z-C24:1 sphinganine
- CHEBI:74130
- YUULKFVZRXQHPM-ATHUGRIKSA-N
- C24:1 Dihydroceramide (d18:0/24:1(15Z))
- N-(15Z-tetracosenoyl)-dihydroceramide
- DTXSID60415277
- N-[(15Z)-tetracosenoyl]dihydrosphingosine
- C24:1DH Cer
- (15Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide
- 15-Tetracosenamide,N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-,(15Z)-
- HY-W923646
- C24:1-dihydro-Ceramide
-
- MDL: MFCD02259305
- インチ: InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1
- InChIKey: YUULKFVZRXQHPM-ATHUGRIKSA-N
- ほほえんだ: CCCCCCCC/C=C\CCCCCCCCCCCCCC(N[C@H]([C@H](O)CCCCCCCCCCCCCCC)CO)=O
計算された属性
- せいみつぶんしりょう: 649.63729551g/mol
- どういたいしつりょう: 649.63729551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 46
- 回転可能化学結合数: 39
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 16.8
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:−20°C
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22810-50mg |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide |
352518-80-0 | 50mg |
¥8178.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023013-25mg |
N-nervonoyl-D-erythro-sphinganine,99% |
352518-80-0 | 99% | 25mg |
¥5133 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22810-10mg |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide |
352518-80-0 | 10mg |
¥2048.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22810-5mg |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide |
352518-80-0 | 5mg |
¥1188.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023013-50mg |
N-nervonoyl-D-erythro-sphinganine,99% |
352518-80-0 | 99% | 50mg |
¥8176 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22810-25mg |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide |
352518-80-0 | 25mg |
¥4608.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023013-10mg |
N-nervonoyl-D-erythro-sphinganine,99% |
352518-80-0 | 99% | 10mg |
¥2282 | 2024-05-24 | |
Larodan | 56-3144-4-5mg |
C24:1-dihydro-Ceramide |
352518-80-0 | >98% | 5mg |
€230.00 | 2025-03-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N130691-25mg |
N-nervonoyl-D-erythro-sphinganine |
352518-80-0 | >99% | 25mg |
¥3,422.00 | 2021-05-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N130691-10mg |
N-nervonoyl-D-erythro-sphinganine |
352518-80-0 | >99% | 10mg |
¥1,521.00 | 2021-05-28 |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamideに関する追加情報
Comprehensive Overview of (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide (CAS No. 352518-80-0)
The compound (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide, identified by its CAS No. 352518-80-0, is a bioactive lipid derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and cosmetic science. This molecule, characterized by its unique amphiphilic structure, combines a hydroxylated octadecan backbone with a tetracos-15-enamide moiety, making it a subject of interest for researchers exploring lipid signaling pathways and skin barrier enhancement.
In recent years, the demand for natural-derived bioactive compounds has surged, driven by consumer preferences for sustainable and efficacious ingredients. (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide aligns with this trend, as its structure suggests potential applications in moisturizing formulations and anti-aging skincare. Studies have highlighted its role in modulating ceramide-like functions, which are critical for maintaining epidermal hydration and elasticity—a hot topic in dermatological research.
The CAS No. 352518-80-0 is often searched alongside terms like "lipid-based drug delivery", "ceramide analogs", and "natural skincare actives", reflecting its multidisciplinary relevance. Researchers are particularly intrigued by its stereospecific configuration (2S,3R), which may influence its biological activity and metabolic stability. This specificity is a focal point for synthetic chemists aiming to optimize its bioavailability and therapeutic efficacy.
From a technical perspective, the (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide exhibits a cis-configuration at the 15-position of the tetracosenamide chain, a feature that may enhance its membrane fluidity and interaction with lipid bilayers. This property is pivotal for applications in transdermal delivery systems, where compound permeability is a key determinant of success. Notably, the hydroxyl groups at the 1,3-positions of the octadecan chain contribute to its water-binding capacity, a trait leveraged in hyaluronic acid-alternative formulations.
Industry experts frequently query the synthetic routes for CAS No. 352518-80-0, with emphasis on enantioselective synthesis and green chemistry approaches. Recent advancements in enzymatic catalysis have enabled more sustainable production methods, addressing the growing demand for eco-friendly bioactive compounds. Additionally, its potential synergy with phytosphingosine and cholesterol in lipid matrix formulations is a trending subtopic in cosmetic science forums.
In conclusion, (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide represents a versatile compound with promising applications across biomedical and cosmeceutical domains. Its CAS No. 352518-80-0 serves as a gateway to a wealth of research exploring its structure-activity relationships and commercial potential. As the scientific community continues to unravel its mechanisms, this compound is poised to play a pivotal role in next-generation lipid therapeutics and dermo-cosmetic innovations.
352518-80-0 ((Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide) 関連製品
- 1805009-52-2(Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)
- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)
- 1934628-70-2(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)
- 853749-74-3(3-(furan-2-yl)-6-(E)-2-(4-methoxyphenyl)ethenyl-1,2,4triazolo3,4-b1,3,4thiadiazole)
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 1448664-46-7(Enfortumab)
- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)
- 1067905-53-6(3-(furan-3-yl)prop-2-en-1-amine)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)



